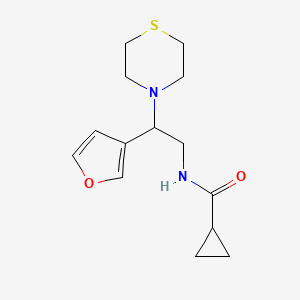

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a furan-3-yl moiety and a thiomorpholinoethyl group. The cyclopropane ring confers structural rigidity, while the thiomorpholine (a sulfur-containing morpholine analog) and furan substituents may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-6-18-10-12)16-4-7-19-8-5-16/h3,6,10-11,13H,1-2,4-5,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSVNYWARSCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various reduced furan derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxamide group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Core Structural Similarities

The cyclopropanecarboxamide backbone is shared among several compounds, including:

Key Observations :

- The cyclopropanecarboxamide core is versatile, with substituents dictating functional specialization.

- Cyprofuram (a pesticidal analog) replaces the thiomorpholinoethyl group with a chlorophenyl and tetrahydrofuran moiety, enhancing its lipophilicity and agrochemical efficacy .

- The CFTR-targeting derivative incorporates a pyridinylsulfonyl group, likely improving solubility and receptor binding for therapeutic applications .

Role of Heterocyclic Substituents

- Furan vs. Tetrahydrofuran: The target compound’s furan-3-yl group (an oxygen-containing aromatic heterocycle) contrasts with cyprofuram’s tetrahydrofuran (a saturated, non-aromatic analog). Furan’s aromaticity may enhance π-π stacking interactions in biological targets, while tetrahydrofuran’s flexibility could improve membrane permeability .

- Thiomorpholine vs. In contrast, the sulfonyl group in the CFTR-targeting derivative enhances electronegativity, aiding in hydrogen bonding with proteins .

Pharmacological and Agrochemical Implications

- Cyprofuram : As a fungicide, its chlorophenyl group likely disrupts fungal membrane integrity or enzyme function. The tetrahydrofuran ring may stabilize the compound in aqueous environments .

- CFTR-targeting derivative : The pyridinylsulfonyl group suggests interaction with cystic fibrosis transmembrane conductance regulator (CFTR) channels, possibly modulating ion transport .

- Target Compound: The thiomorpholinoethyl group’s sulfur atom could confer metabolic resistance or alter binding kinetics compared to oxygen-based morpholine analogs. However, without direct activity data, its applications remain speculative.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring , a furan moiety , and a thiomorpholine substituent , which contribute to its unique chemical reactivity and biological profile. Its molecular formula is C₁₃H₁₅N₃O₁S, with a molecular weight of approximately 253.34 g/mol. The presence of the furan and thiomorpholine groups suggests potential interactions with various biological targets, enhancing its pharmacological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against various pathogens, including bacteria and fungi. The electron-rich nature of the furan ring enhances its ability to interact with microbial cell membranes, potentially disrupting their integrity.

Anti-inflammatory Effects

Research has shown that compounds containing furan and thiomorpholine moieties often exhibit anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies on structurally related compounds have demonstrated their ability to reduce inflammation in animal models.

Neuroprotective Activity

The neuroprotective potential of this compound is also noteworthy. Compounds with similar frameworks have been shown to interact with neurotransmitter receptors, which may help in mitigating neurodegenerative conditions. The ability to cross the blood-brain barrier due to its lipophilicity further enhances its therapeutic prospects in neurological disorders.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.

- Introduction of the Furan Moiety : Achieved through electrophilic substitution methods.

- Thiomorpholine Incorporation : Synthesized via nucleophilic substitution reactions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with furan rings exhibited enhanced antimicrobial properties, suggesting that this compound may share this characteristic .

Case Study 2: Anti-inflammatory Mechanism

In a study focused on inflammatory models, a compound analogous to this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(furan-3-yl)cyclopropanecarboxamide | C₁₃H₁₅N₃O₁ | Contains furan ring | Antimicrobial |

| N-(thiomorpholine)carboxamide | C₉H₁₃N₂OS | Thiomorpholine present | Anti-inflammatory |

| N-(furan-3-yl)-N'-(4-methylphenyl)urea | C₁₂H₁₄N₂O₂ | Urea derivative with furan | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.